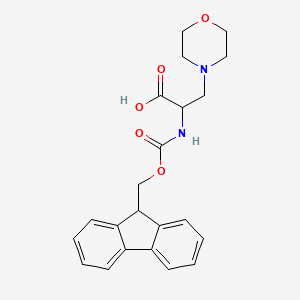![molecular formula C18H22N4O3 B2745455 N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034204-94-7](/img/structure/B2745455.png)
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains a pyrazole ring (a type of aromatic ring containing nitrogen), a piperidine ring (a type of non-aromatic six-membered ring containing nitrogen), and a benzodioxine ring (a type of aromatic ring containing oxygen). Similar compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex, with multiple ring structures and functional groups. These structural features could potentially influence its physical properties and biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the pyrazole ring might undergo reactions typical of aromatic compounds, while the piperidine ring might undergo reactions typical of amines .科学的研究の応用
Molecular Interaction and Structural Analysis
Studies have focused on the molecular interactions of related compounds, specifically antagonists and agonists for cannabinoid receptors, which are critical for understanding receptor-ligand interactions, developing pharmacophore models, and conducting comparative molecular field analysis (CoMFA) for quantitative structure-activity relationship (QSAR) modeling. These studies contribute to the broader understanding of molecular interactions at the receptor level, which is essential for drug discovery and development in various therapeutic areas (Shim et al., 2002).
Radioligand Binding Analysis
Research involving radioligand binding analysis to cannabinoid receptors using structural analogues sheds light on the affinity and selectivity of compounds towards CB1 and CB2 receptors. This research is instrumental in identifying potential therapeutic targets for disorders related to the endocannabinoid system (Lan et al., 1999).
Synthesis and Characterization of Heterocyclic Compounds
The synthesis and characterization of novel heterocyclic compounds derived from related molecular frameworks have been explored for their potential anti-inflammatory and analgesic properties. These studies not only contribute to the field of medicinal chemistry but also provide a foundation for the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Glycine Transporter 1 Inhibition
Identification of structurally related compounds as potent and orally available inhibitors for Glycine Transporter 1 (GlyT1) has been reported. Such compounds could be relevant for treating neurological disorders by modulating glycine levels in the central nervous system, highlighting the potential for research applications in neuropharmacology (Yamamoto et al., 2016).
作用機序
Target of Action
The primary target of this compound is currently unknown. Similar compounds have been found to interact with various kinases
Biochemical Pathways
Without knowledge of the compound’s specific target(s), it is difficult to determine the exact biochemical pathways it affects. Given the structural similarity to other compounds known to interact with kinases , it is possible that it could affect pathways involving these enzymes.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific target(s) and mode of action. Without this information, it is difficult to predict the exact effects. Modulation of kinase activity could potentially lead to a wide range of effects, given the role of these enzymes in numerous cellular processes .
Safety and Hazards
将来の方向性
The future research directions for this compound would likely depend on its biological activity and potential therapeutic applications. For example, if it’s found to be an effective enzyme inhibitor, future research might focus on optimizing its potency and selectivity, or investigating its potential use in the treatment of diseases related to that enzyme .
特性
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-12-10-17(21-20-12)22-8-6-13(7-9-22)19-18(23)16-11-24-14-4-2-3-5-15(14)25-16/h2-5,10,13,16H,6-9,11H2,1H3,(H,19,23)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVGUYLKQJPTHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[Cyano(cyclohexyl)methyl]-2-(3-nitrophenyl)acetamide](/img/structure/B2745372.png)
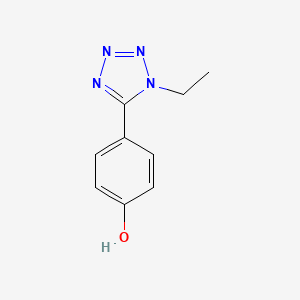
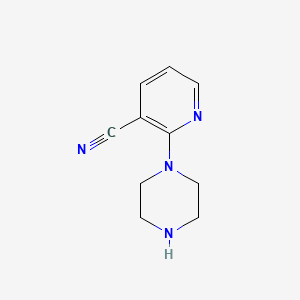
![[4-(4-Methylphenyl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2745379.png)
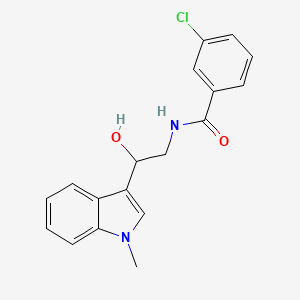
![2-[(4-Methylbenzyl)oxy]-4-nitroaniline](/img/structure/B2745381.png)
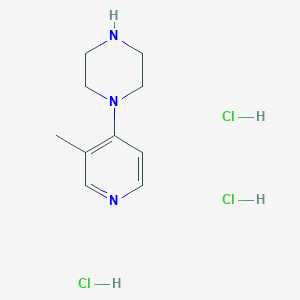

![N-(3-methoxybenzyl)-1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2745385.png)
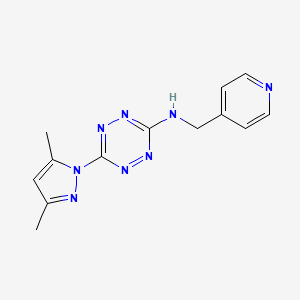
![4-{1-hydroxy-1-[(2R)-1-methylpyrrolidin-2-yl]ethyl}phenol](/img/structure/B2745388.png)
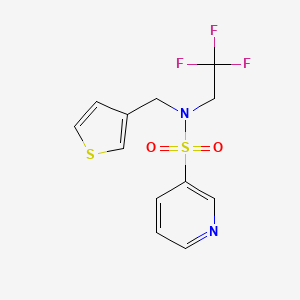
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2745391.png)
